1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) GPCR Ligand Design

1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one (CAS 1344343-39-0) is a synthetic small molecule with the formula C11H22N2O and a molecular weight of 198.31 g/mol. It is characterized by a 3-aminopiperidine core linked to a 2,3-dimethylbutan-1-one moiety, placing it within a class of aminopiperidine derivatives often explored for pharmacological tool compound development.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13207280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(=O)N1CCCC(C1)N
InChIInChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3
InChIKeyIYRZNUYJSHNKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one: Structural Identity and Baseline Specifications for Research Procurement


1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one (CAS 1344343-39-0) is a synthetic small molecule with the formula C11H22N2O and a molecular weight of 198.31 g/mol . It is characterized by a 3-aminopiperidine core linked to a 2,3-dimethylbutan-1-one moiety, placing it within a class of aminopiperidine derivatives often explored for pharmacological tool compound development [1]. This compound is commercially available for research purposes with a typical minimum purity specification of 95% .

Why 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one Cannot Be Interchanged with other Aminopiperidine Isomers or Analogs


CRITICAL NOTE: High-strength, comparator-based quantitative evidence for this specific compound is extremely limited in the non-proprietary, permissible primary literature. The following section is based on structural rationale and the best available class-level inference, as direct functional data from unprohibited sources is absent. Generic substitution with other aminopiperidine isomers, such as the 4-amino derivative, is high-risk because the position of the amino group is a critical determinant of receptor pharmacophore geometry . Similarly, the 2,3-dimethylbutan-1-one acyl group is structurally distinct from the simpler butanone or 3,3-dimethylbutan-1-one analogs, which will alter logP, steric bulk, and target binding [1]. Without direct comparative bioactivity data, any substitution invalidates the structure-activity relationship (SAR) context for which the compound is procured.

Quantitative Differentiation Evidence for 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one


Regioisomeric Differentiation: 3-Amino vs. 4-Aminopiperidine Core

The target compound's defining feature is the 3-amino substitution on the piperidine ring. A directly comparable regioisomer, 1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS 954575-08-7), shares the aminopiperidine core but differs in both the amino group position and the acyl chain . While quantitative functional data is unavailable from permissible sources, structure-based class-level inference indicates that this positional shift alters the spatial orientation of the primary amine, which is critical for forming key interactions in many aminergic GPCR binding pockets [1]. The target compound's 2,3-dimethylbutanone group is also distinct from the comparator's 3,3-dimethylbutanone, providing a different steric and electronic profile .

Medicinal Chemistry Structure-Activity Relationship (SAR) GPCR Ligand Design

Stereochemical Specification: Differentiating (R)-Enantiomer from Racemic Mixture

The target compound (CAS 1344343-39-0) is the racemic mixture, whereas its (R)-enantiomer, 1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one, has the distinct CAS 1705579-53-8 . Both are available with a minimum 95% purity from reputable vendors, but they represent fundamentally different chemical entities with distinct optical rotations and potentially divergent biological activities . No permissible source provides a quantitative comparison of their functional activity.

Stereochemistry Chiral Resolution Enantiomeric Differentiation

Molecular Descriptor Differentiation: Computed LogP and Topological Polar Surface Area (TPSA)

The target compound's computed LogP is 1.23 and its Topological Polar Surface Area (TPSA) is 46.33 Ų, based on vendor data . These descriptors are critical for predicting membrane permeability and oral bioavailability. While no direct comparator data is available from non-prohibited sources, these values place it in a chemical space that is distinct from larger, more complex 3-aminopiperidine derivatives like Linagliptin (MW 472.5 g/mol, TPSA >100 Ų), which has a very different pharmacokinetic profile designed for oral DPP-4 inhibition [1]. This supports the selection of the target compound as a smaller, fragment-like probe rather than a drug-like inhibitor.

Computational Chemistry Drug-likeness Physicochemical Property Prediction

Evidence-Backed Application Scenarios for Procuring 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one


Structure-Activity Relationship (SAR) Studies on Aminopiperidine GPCR Ligands

This compound is fit-for-purpose as a core scaffold probe in SAR campaigns targeting aminergic GPCRs. Its defined 3-amino regioisomerism and 2,3-dimethylbutanone moiety provide a distinct structural vector for exploring pharmacophore requirements, as its configuration cannot be replicated by the 4-amino isomer or other acyl analogs [1]. It is procured for use in parallel synthesis libraries where the position of the amine is the independent variable.

Enantioselective Synthesis and Chiral Resolution Method Development

The availability of both the racemic mixture (CAS 1344343-39-0) and the (R)-enantiomer (CAS 1705579-53-8) creates a specific procurement scenario for analytical chemistry groups developing chiral HPLC or SFC separation methods. The racemate is the ideal test solute for method development, where baseline separation of the enantiomers can be quantified against the pure (R)-standard .

Physicochemical Profiling in Fragment-Based Drug Discovery (FBDD)

With a molecular weight below 200 g/mol, a computed LogP of 1.23, and a TPSA of 46.33 Ų, this compound fits the 'rule of three' criteria for fragment libraries . It is procured for screening cascades where detection of weak, efficient binding is prioritized, and its physicochemical properties are documented to benchmark against other aminopiperidine fragments in the screening set.

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